

A Comprehensive Technical Guide to Vanillylmandelic Acid (VMA)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid

Cat. No.: B138091

[Get Quote](#)

Executive Summary

This technical guide provides an in-depth analysis of 4-hydroxy-3-methoxymandelic acid, a compound commonly known in clinical and industrial settings as Vanillylmandelic Acid (VMA). We will begin by clarifying its formal IUPAC nomenclature and detailing its fundamental physicochemical properties. The core of this document explores the biochemical significance of VMA as the terminal urinary metabolite of the catecholamines epinephrine and norepinephrine, illustrating its metabolic pathway. Furthermore, this guide presents detailed protocols for both its chemical synthesis via the condensation of guaiacol and glyoxylic acid, and its quantification in biological matrices using advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Finally, we examine its critical applications as a primary biomarker for the diagnosis and monitoring of catecholamine-secreting tumors, such as neuroblastoma and pheochromocytoma, and its role as a key intermediate in the industrial synthesis of artificial vanilla flavorings.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule begins with its unequivocal identification through standardized nomenclature and a clear outline of its physical and chemical characteristics.

IUPAC Nomenclature and Common Synonyms

The compound of interest is most widely recognized as Vanillylmandelic Acid (VMA). While often referred to as 3-hydroxy-4-methoxymandelic acid in general terms, the specific isomer of clinical and industrial importance has the hydroxyl and methoxy groups at positions 4 and 3, respectively, on the phenyl ring.

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid.[\[1\]](#)[\[2\]](#) An alternative, equally valid IUPAC name is Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid.[\[3\]](#)

Throughout scientific literature and clinical practice, it is identified by a variety of synonyms, including:

- Vanillylmandelic Acid (VMA)[\[1\]](#)[\[3\]](#)
- Vanilmandelic Acid[\[1\]](#)[\[4\]](#)
- 4-Hydroxy-3-methoxymandelic acid[\[1\]](#)[\[5\]](#)
- HMMA[\[5\]](#)
- α ,4-Dihydroxy-3-methoxybenzeneacetic acid[\[5\]](#)

Physicochemical Data

The key properties of VMA are summarized in the table below, providing essential data for researchers in synthesis, analytical chemistry, and drug development.

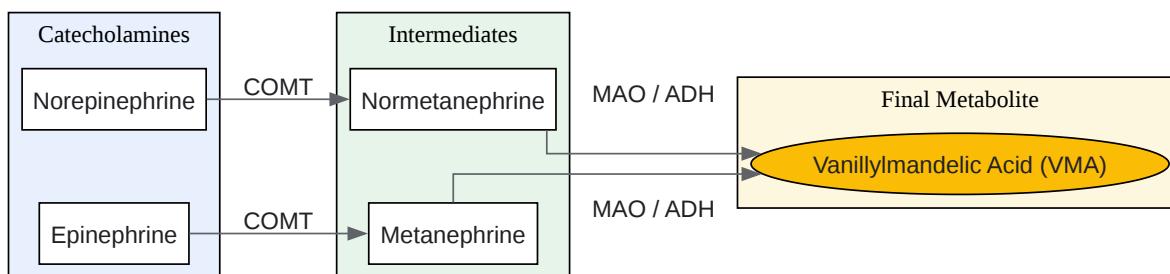
Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₅	[1][4][6]
Molecular Weight	198.17 g/mol	[4][7]
CAS Number	55-10-7	[4][5]
Appearance	White to off-white crystalline powder	[8]
Melting Point	132-134 °C (with decomposition)	[7][9]
Solubility	Sparingly soluble in water; slightly soluble in ethanol and DMSO	[5][8]
InChI Key	CGQCWWMIAEPEHNQ- UHFFFAOYSA-N	[1][5]
Canonical SMILES	COC1=C(C=CC(=C1)C(C(=O)O)O	[1][3]

Biochemical Significance and Metabolic Pathway

VMA is not a biologically active signaling molecule itself but rather the principal end-stage metabolite of the vital catecholamine neurotransmitters and hormones, epinephrine and norepinephrine.[3][10] Its formation and subsequent excretion in urine provide a non-invasive window into the activity of the sympathetic nervous system and the adrenal medulla.

Role in Catecholamine Metabolism

The metabolic conversion of epinephrine and norepinephrine to VMA is a two-step enzymatic process occurring primarily in the liver.[11]


- O-Methylation: The enzyme Catechol-O-methyltransferase (COMT) transfers a methyl group to the meta-hydroxyl group of epinephrine and norepinephrine, converting them into metanephrine and normetanephrine, respectively.

- Oxidative Deamination: The enzyme Monoamine Oxidase (MAO) then acts on metanephrine and normetanephrine, oxidizing them to an unstable aldehyde intermediate, which is subsequently converted to VMA.[10]

The quantification of urinary VMA is therefore a direct reflection of the total body turnover of these catecholamines.

Metabolic Pathway Diagram

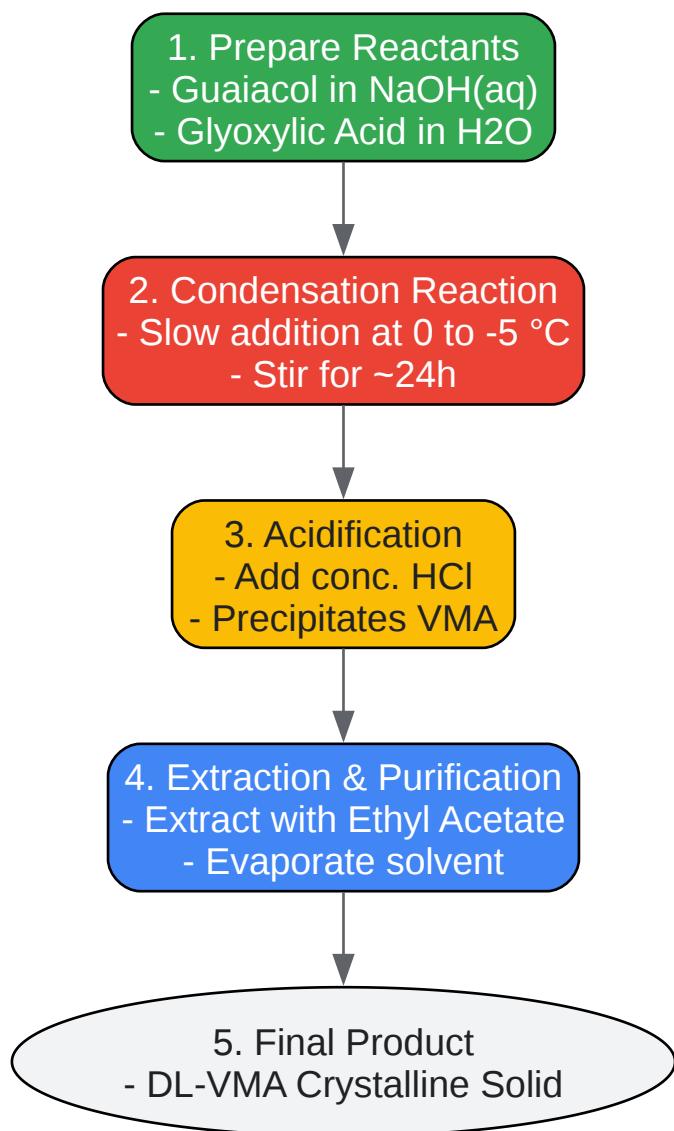
The following diagram illustrates the sequential enzymatic conversion of norepinephrine and epinephrine into their respective intermediates and finally into VMA.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of catecholamines to VMA.

Chemical Synthesis

VMA is synthesized industrially as a precursor to artificial vanillin. The most established method involves the condensation of guaiacol with glyoxylic acid.[3][12][13] This process has been refined over decades to improve yield and purity.


Guaiacol-Glyoxylic Acid Condensation

The synthesis is a one-step condensation reaction performed under controlled alkaline conditions.[12] The mechanism involves the nucleophilic attack of the phenoxide ion of guaiacol onto the electrophilic aldehyde carbon of glyoxylic acid. The choice of an ice-cold

reaction temperature is critical to minimize side reactions, such as the dismutation of glyoxylic acid and the formation of tar-like byproducts, which can occur at higher temperatures.[12][14]

Synthesis Workflow Diagram

The general workflow for the synthesis and purification of VMA is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of VMA.

Laboratory Synthesis Protocol

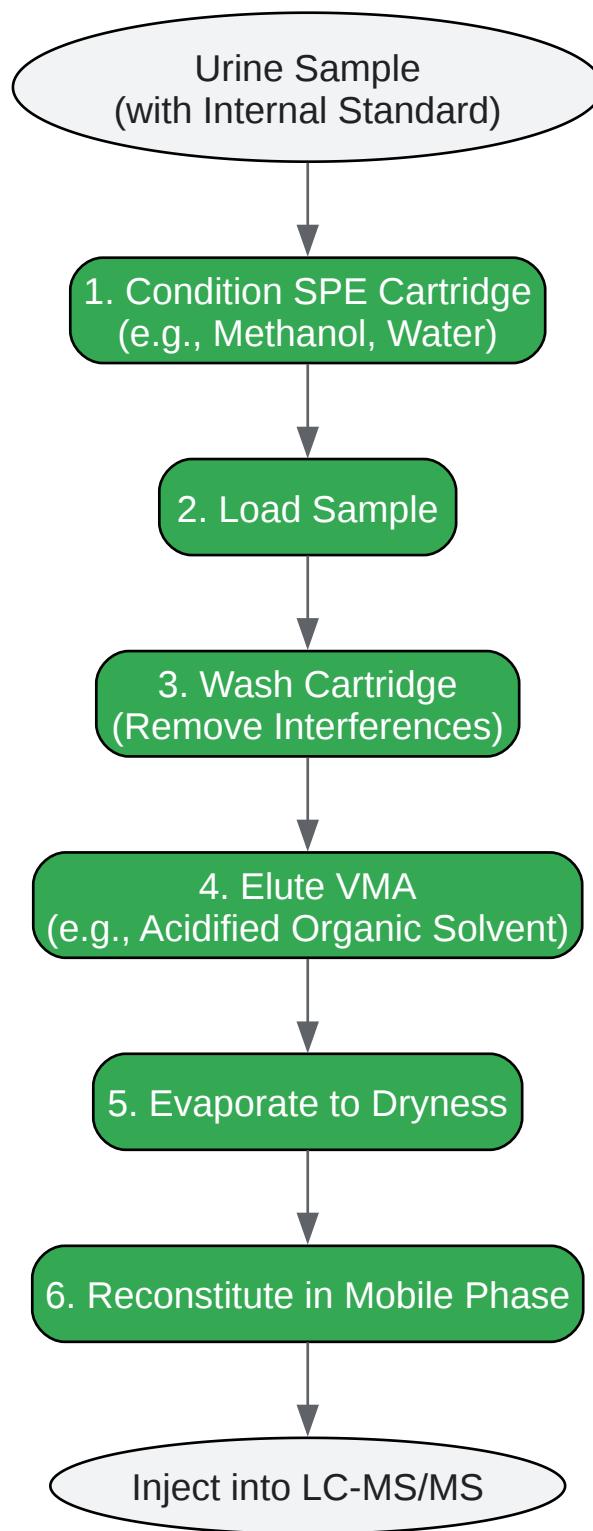
The following protocol is adapted from an established, high-yield procedure.[\[12\]](#)

Materials:

- Guaiacol
- Glyoxylic acid monohydrate
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Ethyl acetate
- Deionized water
- Ice

Procedure:

- Prepare Alkaline Guaiacol Solution: In a reaction vessel equipped with an efficient mechanical stirrer and surrounded by an ice-salt bath, prepare a solution of NaOH in water and crushed ice. Add guaiacol to this cold alkaline mixture while stirring. The temperature should be maintained at approximately -7 °C.
- Prepare Glyoxylic Acid Solution: Separately, prepare an ice-cold aqueous solution of glyoxylic acid monohydrate.
- Condensation: Slowly add the glyoxylic acid solution dropwise to the stirring guaiacol solution over a period of 4 hours. The reaction temperature must be strictly maintained between 0 and -5 °C.
- Reaction Maturation: Continue stirring the solution for an additional 20 hours, allowing the temperature to gradually rise to room temperature.
- Acidification and Product Precipitation: Acidify the dark reaction mixture with concentrated HCl. This will protonate the carboxylate group, causing the VMA product to precipitate.


- Extraction: Extract the aqueous layer exhaustively with ethyl acetate to recover the dissolved VMA.
- Isolation: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude VMA product, which can be further purified by recrystallization. This procedure can provide VMA in yields of 68-75%.[\[12\]](#)

Analytical Methodology for Quantification in Urine

Accurate measurement of VMA in urine is paramount for its clinical utility. While older colorimetric methods exist, the gold standard for specificity and sensitivity is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[3\]](#)

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is crucial to remove interferences from the complex urine matrix (e.g., salts, urea, other metabolites) and to concentrate the analyte prior to LC-MS/MS analysis. A common and robust method is Solid-Phase Extraction (SPE).

[Click to download full resolution via product page](#)

Caption: Solid-Phase Extraction (SPE) workflow for VMA.

Detailed LC-MS/MS Protocol

Principle: This method utilizes reverse-phase liquid chromatography to separate VMA from other urinary components. The eluent is then introduced into a tandem mass spectrometer, where VMA is ionized (typically by negative-ion electrospray ionization, ESI-), selected, fragmented, and detected based on its unique mass-to-charge (m/z) transitions, providing exceptional specificity.

Reagents and Materials:

- LC-MS grade water, acetonitrile, and methanol
- Formic acid or acetic acid
- VMA analytical standard
- Isotopically labeled internal standard (e.g., VMA-d₃)
- SPE cartridges (e.g., mixed-mode anion exchange)
- Calibrators and Quality Control (QC) samples

Procedure:

- **Sample Pre-treatment:** Centrifuge a 1 mL aliquot of urine. To 500 μ L of the supernatant, add 50 μ L of the internal standard solution.
- **Solid-Phase Extraction (SPE):**
 - Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
 - Load the pre-treated sample onto the cartridge.
 - Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
 - Elute the VMA and internal standard with 1 mL of 5% formic acid in methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95% water, 5%

acetonitrile, 0.1% formic acid).

- Instrumental Analysis:
 - Liquid Chromatography: Inject 5-10 μ L onto a C18 analytical column (e.g., 2.1 x 100 mm, 3.5 μ m). Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
 - Tandem Mass Spectrometry: Operate in negative ESI mode. Monitor at least two multiple reaction monitoring (MRM) transitions for VMA (e.g., m/z 197 \rightarrow 137) and its internal standard.
- Data Analysis: Quantify VMA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Clinical and Industrial Applications

Clinical Biomarker

The primary clinical application of VMA testing is in the diagnosis and management of catecholamine-secreting tumors.[\[4\]](#)

- Neuroblastoma: This is a common childhood cancer. Over 90% of patients with neuroblastoma exhibit elevated urinary levels of VMA and/or homovanillic acid (HVA), making it a cornerstone of initial diagnosis, monitoring treatment efficacy, and detecting disease recurrence.[\[10\]](#)
- Pheochromocytoma: A tumor of the adrenal medulla, pheochromocytoma also leads to increased catecholamine production.[\[3\]](#)[\[4\]](#) While urinary VMA is elevated, the measurement of plasma or urinary metanephhrines is now considered more specific for this condition.[\[10\]](#)

Factors Influencing VMA Levels: Accurate interpretation requires awareness of potential interferences. VMA levels can be influenced by:

- Diet: Foods rich in vanilla or phenolic acids (e.g., bananas, citrus fruits, caffeine) can affect results.[\[10\]](#)

- Medications: Certain drugs, such as levodopa, can alter catecholamine metabolism.[10]
- Stress: Significant physical or emotional stress can transiently increase catecholamine release and VMA excretion.[4]

Industrial Intermediate

Beyond its medical importance, VMA is a crucial intermediate in the two-step industrial synthesis of vanillin, the primary component of artificial vanilla flavor.[3][15] In this process, the synthesized VMA is subjected to oxidative decarboxylation to yield vanillin, a widely used compound in the food, beverage, and pharmaceutical industries.[15]

Conclusion

Vanillylmandelic acid (VMA), correctly identified by the IUPAC name 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid, holds a significant position in both medicine and industry. As the terminal metabolite of epinephrine and norepinephrine, its quantification is an indispensable tool for the diagnosis and management of neuroendocrine tumors. Concurrently, its role as a precursor in the synthesis of vanillin underscores its industrial value. A thorough understanding of its biochemistry, synthesis, and analytical measurement, as detailed in this guide, is essential for professionals in clinical diagnostics, oncology, and chemical manufacturing.

References

- PubChem. Vanillylmandelic Acid | C9H10O5 | CID 1245. URL
- Wikipedia. Vanillylmandelic acid. URL
- chemeurope.com. Vanillyl mandelic acid. URL
- Chemsoc. 3-methoxy-4-hydroxy mandelic acid | CAS#:13244-77-4. URL
- Human Metabolome Database. Showing metabocard for Vanillylmandelic acid (HMDB0000291). URL
- Fatiadi, A. J., & Schaffer, R. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). *Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry*, 78A(3), 411–412. URL
- The Good Scents Company.
- Grokipedia. Vanillylmandelic acid. URL
- Google Patents. CN102086151A - A method for preparing 3-methoxy-4-hydroxymandelic acid. URL
- PubChem. Vanilmandelic acid, (-) | C9H10O5 | CID 736173. URL

- LookChem. 3-hydroxy-4-methoxy mandelic acid. URL
- PubChem. 4-Hydroxy-3-methoxy-mandelic acid | C9H10O5 | CID 736172. URL
- Cayman Chemical. Vanillylmandelic Acid (CAS 55-10-7). URL
- MetaboAge. Vanillylmandelic acid (VMA). URL
- ResearchGate. Improved synthesis of 3-methoxy-4-hydroxymandelic acid by glyoxalic acid method | Request PDF. URL
- Wikidata. hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid. URL
- ChemicalBook. DL-4-HYDROXY-3-METHOXYMANDELIC ACID | 3695-24-7. URL
- Echemi. (±)-3-Hydroxy-4-methoxymandelic acid | 3695-24-7. URL
- Sigma-Aldrich. DL-4-Hydroxy-3-methoxymandelic acid. URL
- Conier Chem&Pharma Limited. Buy DL-4-HYDROXY-3-METHOXYMANDELIC ACID. URL
- Guidechem. How to Prepare 4-Hydroxy-3-methoxymandelic Acid? - FAQ. URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Vanillylmandelic Acid | C9H10O5 | CID 1245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vanillylmandelic acid (VMA) - MetaboAge [metaboage.info]
- 3. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]
- 4. Vanillyl_mandelic_acid [chemeurope.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scent.vn [scent.vn]
- 7. 4-Hydroxy-3-methoxy-mandelic acid | C9H10O5 | CID 736172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. DL-4-HYDROXY-3-METHOXYMANDELIC ACID | 3695-24-7 [chemicalbook.com]
- 10. grokipedia.com [grokipedia.com]
- 11. hmdb.ca [hmdb.ca]

- 12. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102086151A - A method for preparing 3-methoxy-4-hydroxymandelic acid - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Vanillylmandelic Acid (VMA)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138091#3-hydroxy-4-methoxymandelic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com